molecular formula C18H25NO4 B13682481 Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate CAS No. 1823254-84-7

Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate

Cat. No.: B13682481
CAS No.: 1823254-84-7
M. Wt: 319.4 g/mol
InChI Key: XTAAHYNZUJARDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrolidine (B122466) Derivatives in Complex Molecule Construction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure in chemistry and pharmacology. chemrxiv.orgnih.gov This scaffold is a cornerstone in the architecture of a vast array of natural products, particularly alkaloids, and is present in numerous FDA-approved pharmaceuticals. nih.gov Its prevalence stems from its unique three-dimensional structure and its ability to engage in specific molecular interactions, making it an ideal framework for drug design. nih.govfrontiersin.org

In organic synthesis, pyrrolidine derivatives serve as indispensable building blocks. organic-chemistry.org The non-essential amino acid L-proline, for instance, is a widely used chiral starting material for the synthesis of complex chiral compounds and has pioneered the field of organocatalysis. nih.gov The utility of the pyrrolidine motif is evident in a range of pharmaceuticals, highlighting its versatility. frontiersin.org

Table 1: Examples of Marketed Drugs Containing a Pyrrolidine Moiety

Drug Name Therapeutic Class
Captopril Antihypertensive
Atorvastatin Antihyperlipidemic
Varenicline Smoking Cessation Aid
Rolicpram Antidepressant

The Role of Boc-Protection in Pyrrolidine Chemistry and Synthesis

Modern organic synthesis often requires the construction of complex molecules through a sequence of reactions. To achieve this, chemists employ protecting groups to temporarily mask a reactive functional group, preventing it from interfering with subsequent chemical transformations. The tert-butoxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups for amines.

The Boc group is valued for its stability under a wide range of reaction conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation. However, it is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This specific lability allows for selective deprotection in the presence of other protecting groups, a concept known as orthogonality, which is crucial in multi-step synthesis.

In the context of pyrrolidine chemistry, the nitrogen atom is a nucleophilic and basic center. Protecting this nitrogen with a Boc group transforms the secondary amine into a carbamate (B1207046). This modification is critical for several reasons:

Modulation of Reactivity: It deactivates the nitrogen, preventing it from participating in undesired side reactions.

Improved Handling: It often increases the solubility of the compound in organic solvents and improves its chromatographic behavior.

Directed Synthesis: The Boc group can influence the stereochemical outcome of reactions on the pyrrolidine ring.

The standard method for introducing the Boc group is by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, often in the presence of a mild base.

Table 2: Key Characteristics of the Boc Protecting Group

Property Description
Structure (CH₃)₃C-O-C(=O)-
Introduction Reaction with Di-tert-butyl dicarbonate ((Boc)₂O)
Cleavage Mild acidic conditions (e.g., TFA, HCl)
Stability Stable to basic, nucleophilic, and reductive conditions

| Key Advantage | Orthogonal to many other common protecting groups |

Structural Complexity and Stereochemical Considerations in 3-Substituted Pyrrolidines

The pyrrolidine ring is not a flat, planar structure. It adopts a non-planar, puckered conformation, a phenomenon known as "pseudorotation," which contributes to its three-dimensional complexity. nih.gov When a substituent is introduced at the 3-position of the pyrrolidine ring, a stereocenter is created, leading to the possibility of two enantiomers (R and S configurations).

The spatial arrangement of this substituent relative to other parts of the molecule is critical, as different stereoisomers can exhibit vastly different biological activities. nih.gov This is because biological targets like enzymes and receptors are themselves chiral, and they interact differently with each enantiomer.

The synthesis of 3-substituted pyrrolidines with high stereochemical control is a significant challenge in organic chemistry. nih.gov Chemists have developed various strategies to achieve this, including:

Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer over the other.

Chiral Pool Synthesis: Starting from an already chiral molecule, such as an amino acid, to build the desired pyrrolidine structure.

Diastereoselective Reactions: Employing reactions where an existing stereocenter in the molecule directs the formation of a new stereocenter.

The development of methods to produce enantiomerically pure 3-substituted pyrrolidines is crucial for accessing novel and potent therapeutic agents. chemrxiv.orgresearchgate.net

Contextualizing Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate as a Strategic Intermediate

This compound is a molecule designed to be a versatile building block for more complex structures. An analysis of its components reveals its strategic value:

The Pyrrolidine Core: Provides the fundamental heterocyclic scaffold found in many bioactive compounds. chemrxiv.org

The 3-Aryl Substitution Pattern: The molecule features an aryl group (the benzoate (B1203000) portion) at the 3-position. The 3-aryl pyrrolidine motif is a privileged structure known to be a potent and selective ligand for crucial biological targets like serotonin (B10506) and dopamine (B1211576) receptors. chemrxiv.org

The Boc-Protecting Group: As discussed, this group allows for the controlled, stepwise elaboration of the molecule. The nitrogen can be deprotected at a desired stage to allow for further functionalization, such as N-alkylation or N-arylation.

The Ethyl Benzoate Moiety: This group provides more than just the aryl substituent. The ethyl ester is a functional "handle" that can be modified. For example, it can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other derivatives, enabling the connection of the molecule to other fragments.

In essence, this compound is a pre-functionalized, protected intermediate. It provides chemists with a ready-made chiral core that can be incorporated into larger molecules. Its design allows for selective chemical modifications at three key points: the pyrrolidine nitrogen (after deprotection), the ester group, and potentially the aromatic ring. This makes it a highly strategic asset in discovery chemistry programs aimed at synthesizing libraries of compounds, particularly for neurological or other therapeutic targets where the 3-aryl pyrrolidine structure is known to be effective. chemrxiv.org

Table 3: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₈H₂₅NO₄
Molecular Weight 319.39 g/mol
Structure A pyrrolidine ring with a Boc group on the nitrogen and an ethyl 2-benzoate group at the 3-position.
Functionality Protected amine (carbamate), ester, aromatic ring.

| Synthetic Role | Chiral building block, strategic intermediate. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1823254-84-7

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 3-(2-ethoxycarbonylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H25NO4/c1-5-22-16(20)15-9-7-6-8-14(15)13-10-11-19(12-13)17(21)23-18(2,3)4/h6-9,13H,5,10-12H2,1-4H3

InChI Key

XTAAHYNZUJARDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Application of Ethyl 2 1 Boc 3 Pyrrolidinyl Benzoate As an Advanced Synthetic Intermediate

Strategic Use in Total Synthesis of Complex Natural Products

The pyrrolidine (B122466) ring is a ubiquitous structural motif found in a vast number of biologically active natural products, particularly alkaloids. researchgate.netnih.gov The chiral nature of Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate makes it an attractive starting material for the enantioselective synthesis of such compounds. While direct total syntheses employing this specific intermediate are not extensively documented in publicly available literature, its structural components are emblematic of key fragments utilized in the synthesis of various pyrrolidine-containing alkaloids.

The general strategy involves leveraging the pre-existing stereocenter of the pyrrolidine ring to control the stereochemistry of subsequent transformations. The Boc (tert-butyloxycarbonyl) protecting group provides stability during various reaction conditions and can be readily removed to allow for further functionalization of the nitrogen atom. The ethyl benzoate (B1203000) portion can be strategically transformed or used as a handle for coupling reactions, enabling the elaboration of the natural product's carbon skeleton.

Table 1: Key Features of this compound for Natural Product Synthesis

FeatureSynthetic Advantage
Chiral Pyrrolidine RingPre-installed stereocenter for asymmetric synthesis.
Boc-Protecting GroupStability and facile deprotection for sequential reactions.
Ethyl Benzoate MoietyVersatile handle for C-C bond formation and functional group interconversion.
Bifunctional NatureAllows for orthogonal chemical modifications at different sites.

Precursor to Complex Heterocyclic Scaffolds (e.g., Fused Ring Systems)

The inherent reactivity of the functional groups in this compound makes it a suitable precursor for the synthesis of complex heterocyclic scaffolds, including fused ring systems. Intramolecular cyclization reactions are a powerful strategy for constructing such polycyclic architectures. researchgate.netnih.govnih.govresearchgate.net

By introducing appropriate functional groups onto either the pyrrolidine ring or the benzoate moiety, subsequent intramolecular reactions can be orchestrated to forge new rings. For instance, modification of the ethyl ester to an aldehyde or a ketone, coupled with functionalization at the C4 or C5 position of the pyrrolidine ring, could set the stage for intramolecular condensation or addition reactions, leading to the formation of bicyclic systems.

Furthermore, the aromatic ring of the benzoate group can participate in cyclization reactions such as intramolecular Friedel-Crafts acylations or palladium-catalyzed C-H activation/cyclization cascades, leading to the formation of fused polycyclic systems incorporating the pyrrolidine ring.

Role in the Synthesis of Chiral Amine and Peptidomimetic Building Blocks

Chiral amines and peptidomimetics are of significant interest in medicinal chemistry due to their potential as therapeutic agents. researchgate.net this compound serves as a valuable scaffold for the synthesis of novel chiral amine and peptidomimetic building blocks. The Boc-protected nitrogen is a key feature in peptide synthesis, allowing for controlled, stepwise assembly of amino acid residues. nih.govseplite.compeptide.comchempep.com

The pyrrolidine ring itself can act as a constrained dipeptide isostere, mimicking the turn structures of peptides and proteins. By modifying the ethyl benzoate group and the C3-substituent, a diverse library of peptidomimetic building blocks can be generated. For example, hydrolysis of the ethyl ester to the corresponding carboxylic acid would allow for its coupling to amino acids or peptide fragments using standard peptide coupling methodologies.

Derivatization and Further Functionalization Strategies

The synthetic utility of this compound is significantly enhanced by the ability to selectively modify its distinct functional groups.

Transformations of the Ethyl Ester Functionality

The ethyl ester group offers a versatile handle for a variety of chemical transformations. Standard hydrolysis conditions can convert the ester to the corresponding carboxylic acid, which can then be used in amide bond formations, converted to other esters, or reduced to a primary alcohol.

Table 2: Potential Transformations of the Ethyl Ester Group

ReactionReagentsProduct Functional Group
HydrolysisLiOH, NaOH, or KOH in aq. alcoholCarboxylic Acid
ReductionLiAlH₄, LiBH₄Primary Alcohol
TransesterificationR'OH, acid or base catalystNew Ester
AmidationR₂NH, coupling agents (e.g., HATU, HOBt)Amide
Grignard ReactionR'MgXTertiary Alcohol

Selective reduction of the ethyl ester in the presence of the Boc group is a key transformation. nih.gov Reagents like lithium borohydride (B1222165) (LiBH₄) are often employed for such selective reductions of esters in the presence of carbamates.

Modifications at the Pyrrolidine C3-Position

The C3-position of the pyrrolidine ring, bearing the benzoate group, is a key site for introducing molecular diversity. While direct functionalization at this position can be challenging, strategies involving the deprotonation of the adjacent C2 or C4 positions followed by alkylation or other electrophilic trapping can lead to diastereoselective functionalization of the pyrrolidine ring. nih.govacs.orgnih.govscispace.com The stereochemical outcome of such reactions is often directed by the existing stereocenter at C3.

Furthermore, radical-based C-H functionalization methods have emerged as powerful tools for the late-stage modification of heterocyclic compounds, and such strategies could potentially be applied to introduce substituents at various positions on the pyrrolidine ring of this intermediate.

Retrosynthetic Analysis Incorporating the Boc-Pyrrolidine Benzoate Scaffold

In the context of retrosynthetic analysis, this compound represents a valuable chiral building block that can significantly simplify the planned synthesis of complex target molecules. When a target molecule contains a 3-substituted pyrrolidine ring connected to an aromatic system, this intermediate can be identified as a key strategic fragment.

Following a comprehensive search of scientific literature and databases, it has been determined that there is no specific research published on the compound “this compound” that corresponds to the detailed mechanistic and theoretical topics outlined in your request.

The available information indicates that "this compound" is recognized as a chemical intermediate or building block available for synthesis. However, it has not been the subject of dedicated studies focusing on:

The elucidation of its formation mechanisms.

Transition state analysis in its stereoselective transformations.

The study of its intermediates in catalytic cycles.

Detailed computational and molecular modeling, including DFT calculations for energetic/geometric analysis, prediction of stereochemical outcomes, or specific conformational analysis of its pyrrolidine ring system.

The topics specified in the outline—such as transition state analysis, DFT calculations, and conformational studies—are typically applied to novel reaction methodologies or to molecules with significant biological or material science applications to understand their fundamental properties. It appears that "this compound" has not been investigated in this specific academic context.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements without fabricating data.

Mechanistic Investigations and Theoretical Studies on Pyrrolidine Derivatization

Kinetic Studies of Reaction Pathways

Detailed kinetic studies and theoretical investigations into the reaction pathways for the derivatization of "Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate" are not extensively available in publicly accessible scientific literature. The reactivity of the broader class of N-Boc-pyrrolidines has been the subject of mechanistic studies, particularly concerning lithiation and subsequent functionalization. However, specific rate constants, activation energies, and detailed computational modeling for the derivatization of this particular substituted pyrrolidine (B122466) are not well-documented.

General principles of physical organic chemistry suggest that the reaction kinetics would be influenced by several factors including the nature of the reactant, solvent polarity, temperature, and the presence of catalysts. For instance, in reactions involving the pyrrolidine ring, the steric bulk of the Boc protecting group and the electronic effects of the ethyl benzoate (B1203000) substituent would play a significant role in determining the rate and mechanism of the reaction.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, identifying transition states, and calculating energy barriers, which are directly related to reaction kinetics. Such studies on closely related N-Boc-pyrrolidine derivatives have provided insights into the conformational dynamics of the pyrrolidine ring and the stereoselectivity of its reactions. For example, computational studies have been used to explain the diastereoselectivity observed in the α-lithiation of N-Boc-pyrrolidine. These theoretical models could, in principle, be applied to "this compound" to predict its reactivity and the kinetics of its various derivatization pathways.

In the absence of specific experimental data for "this compound," a hypothetical kinetic study would involve monitoring the concentration of reactants and products over time using techniques such as NMR spectroscopy or chromatography. The data obtained would then be fitted to appropriate rate laws to determine the reaction order and rate constants.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate, providing detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule.

Multidimensional NMR (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

While one-dimensional (¹H and ¹³C) NMR provides initial data on the types and numbers of protons and carbons, multidimensional NMR experiments are essential to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity within the ethyl group (triplet-quartet system) and map out the entire spin system of the pyrrolidine (B122466) ring, showing correlations between adjacent protons (e.g., H2-H3, H3-H4, H4-H5). It would also show couplings between adjacent protons on the benzoate (B1203000) aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon atom to which it is attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments. For instance, the quartet signal of the ethyl group's CH₂ protons would correlate to the specific ¹³C signal of that methylene (B1212753) carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. This technique provides the final links to assemble the complete molecular structure. Key HMBC correlations would include the link from the pyrrolidine H3 proton to the C2 carbon of the benzoate ring, confirming the ortho substitution pattern. Other crucial correlations would be observed from the protons of the ethyl group to the ester carbonyl carbon and from the tert-butyl protons to the carbamate (B1207046) carbonyl carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is vital for determining stereochemistry. Since the C3 position of the pyrrolidinyl group is a stereocenter, NOESY or ROESY could be used to determine the relative orientation of the H3 proton with respect to other protons on the pyrrolidine ring, helping to confirm the conformation of the five-membered ring.

Table 1: Predicted Key 2D NMR Correlations for this compound
ExperimentCorrelating Protons (¹H)Correlating Atoms (¹H or ¹³C)Structural Information Gained
COSY-O-CH₂-CH₃-O-CH₂-CH₃Confirms ethyl group connectivity
COSYPyrrolidine H2Pyrrolidine H3Confirms pyrrolidine ring connectivity
HSQCAromatic Protons (H3'-H6')Aromatic Carbons (C3'-C6')Assigns aromatic carbons
HMBCPyrrolidine H3Benzoate C2Confirms ortho-substitution on the aromatic ring
HMBC-O-CH₂-CH₃Ester C=OConfirms ethyl ester structure
HMBCtert-Butyl ProtonsBoc C=OConfirms Boc group structure

Application of ¹³C and ¹⁵N NMR in Complex Heterocycle Analysis

¹³C and ¹⁵N NMR provide direct insight into the carbon skeleton and the nitrogen environment, respectively.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for all 18 carbon atoms. Key diagnostic signals include two carbonyl carbons (one for the ester and one for the Boc carbamate, typically in the 150-170 ppm range), six aromatic carbons, and the carbons of the tert-butyl group, the pyrrolidine ring, and the ethyl group. The chemical shifts provide information on the electronic environment of each carbon. For example, the carbamate carbonyl is typically found around 155 ppm, while the ester carbonyl is closer to 166 ppm.

¹⁵N NMR: As nitrogen is a key element in many organic molecules, ¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for structural analysis. researchgate.net For this compound, the nitrogen atom is part of a carbamate within a five-membered ring. The expected ¹⁵N chemical shift would fall in the range typical for amides and carbamates (approx. 95 to 140 ppm relative to nitromethane). science-and-fun.de Modern inverse-detected techniques, such as ¹H-¹⁵N HMBC, can be used to correlate the nitrogen atom to nearby protons (e.g., H2 and H5 of the pyrrolidine ring), definitively confirming its position within the heterocyclic system. rsc.org

Chiral NMR Techniques for Enantiomeric Excess Determination

The C3 position of the pyrrolidine ring in this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers. Chiral NMR techniques are employed to determine the enantiomeric excess (ee) of a sample. This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent or by complexation with a chiral solvating agent. amazonaws.comacs.org

For example, adding a chiral solvating agent like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) to the NMR sample can induce a diastereomeric interaction. amazonaws.com This results in the formation of transient, non-covalently bonded diastereomeric complexes that have slightly different magnetic environments. Consequently, specific proton signals (e.g., the H3 proton of the pyrrolidine ring) for the two enantiomers may appear as separate, resolved peaks in the ¹H NMR spectrum. The relative integration of these two peaks provides a direct and accurate measurement of the enantiomeric excess. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS and MS/MS are cornerstone techniques for determining the elemental composition and structural fragments of a molecule.

Precise Mass Determination and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₁₈H₂₅NO₄), the theoretical exact mass of the protonated molecule [M+H]⁺ is 320.1856 Da. An experimental HRMS measurement confirming this value provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) involves isolating the parent ion (e.g., m/z 320.1856) and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that reveals the molecule's substructures. The Boc group is notoriously labile under mass spectrometry conditions and gives rise to characteristic neutral losses. researchgate.netnih.gov A plausible fragmentation pathway for this compound would involve:

Loss of isobutylene (B52900): A primary fragmentation pathway involves the loss of isobutylene (56 Da) from the Boc group, leading to a prominent fragment ion at m/z 264.1332. reddit.com

Loss of the Boc group: Cleavage of the entire Boc group (100 Da) results in a fragment ion at m/z 220.1227, corresponding to the protonated ethyl 2-(3-pyrrolidinyl)benzoate.

Benzoate fragmentation: Further fragmentation can lead to ions characteristic of the ethyl benzoate moiety, such as the benzoyl cation (m/z 105) or loss of ethanol (B145695) from the de-protected structure. nih.govchemicalbook.com

Table 2: Predicted HRMS Fragment Ions for [C₁₈H₂₅NO₄+H]⁺
Fragment Ion FormulaPredicted m/zNeutral LossDescription
[C₁₈H₂₅NO₄+H]⁺320.1856-Parent Ion (Protonated Molecule)
[C₁₄H₁₇NO₄+H]⁺264.1332C₄H₈ (56.0626 Da)Loss of isobutylene from Boc group
[C₁₃H₁₇NO₂+H]⁺220.1227C₅H₈O₂ (100.0524 Da)Loss of Boc group
[C₁₁H₁₃O₂+H]⁺178.0961C₅H₈O₂ + C₂H₄NLoss of Boc group and aziridine (B145994) fragment
[C₇H₅O]⁺105.0335-Benzoyl cation

Elucidation of Structural Isomers

Mass spectrometry is a powerful tool for differentiating structural isomers, which have the same molecular formula and exact mass but different atomic arrangements. For instance, this compound must be distinguished from its positional isomers, such as Ethyl 3-(1-Boc-3-pyrrolidinyl)benzoate (meta-substituted) or Ethyl 4-(1-Boc-3-pyrrolidinyl)benzoate (para-substituted).

While HRMS alone cannot distinguish these isomers, their MS/MS fragmentation patterns will differ. The ortho-position of the pyrrolidinyl substituent relative to the ethyl ester group can lead to unique fragmentation pathways due to neighboring group participation. nist.govnih.gov In the ortho isomer, the proximity of the two substituents may facilitate a specific intramolecular reaction upon fragmentation, such as a concerted loss of ethanol, that would be impossible in the meta and para isomers where the groups are spatially distant. By comparing the MS/MS spectra, the presence or absence of such diagnostic fragment ions allows for the unambiguous identification of the correct positional isomer. nist.gov

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of atomic connectivity, conformation, and both relative and absolute stereochemistry. For this compound, this technique would yield precise data on bond lengths, bond angles, and torsion angles, fully defining the molecule's spatial arrangement.

Although a specific crystal structure for this compound is not widely available in published literature, analysis of related structures provides insight into the expected findings. For instance, the crystal structure of a similar compound, ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate, reveals how steric interactions between substituents on the aromatic ring can force the ester group out of conjugation with the ring. nih.gov A similar effect would be anticipated for this compound, where the bulky Boc-pyrrolidinyl group at the 2-position would influence the orientation of the ethyl ester.

The pyrrolidine ring itself typically adopts a non-planar, twisted or envelope conformation to minimize steric strain. nih.gov X-ray analysis would precisely define this puckering. Furthermore, in studies of chiral pyrrolidine-based enzyme inhibitors, X-ray crystallography has been essential in determining how the pyrrolidine moiety and its substituents orient themselves within a binding site, confirming the stereochemical requirements for biological activity. nih.gov

For a chiral molecule like this compound, crystallographic analysis of an enantiomerically pure sample allows for the determination of the absolute configuration, often by using anomalous dispersion from a heavy atom or by referencing the known stereochemistry of a starting material.

Table 1: Expected Crystallographic Parameters for this compound

Parameter Expected Observation Significance
Crystal System e.g., Monoclinic, Orthorhombic Defines the basic symmetry of the unit cell.
Space Group Chiral (e.g., P2₁, P2₁2₁2₁) Confirms the molecule crystallizes as a single enantiomer.
Pyrrolidine Ring Conformation Twisted or Envelope Reveals the lowest energy conformation of the saturated ring.
Dihedral Angle (Ring-Ester) Non-zero value Indicates the degree of steric hindrance and electronic interaction.

| Boc Group Conformation | Defined torsion angles | Characterizes the orientation of the protective group. |

Advanced Vibrational and Electronic Spectroscopy (e.g., FT-IR, UV-Vis) in Structural Research

Vibrational and electronic spectroscopy are indispensable tools for the functional group characterization and analysis of the electronic structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. The spectrum of this compound would be a composite of the signals from the N-Boc-pyrrolidine and the substituted ethyl benzoate moieties. acs.orgdtic.mil

Key expected absorptions include two distinct carbonyl (C=O) stretching bands: one for the Boc-carbamate group, typically appearing around 1680-1700 cm⁻¹, and another for the benzoate ester at a higher wavenumber, approximately 1715-1735 cm⁻¹. The exact position of the ester peak can be influenced by conjugation with the aromatic ring. scholarsresearchlibrary.com Other significant peaks would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic pyrrolidine and ethyl groups (below 3000 cm⁻¹). Strong C-O stretching bands from the ester and carbamate groups would be visible in the 1300-1000 cm⁻¹ region. nih.gov

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Boc-Carbamate C=O Stretch ~1690
Ethyl Ester C=O Stretch ~1720
Aromatic Ring C-H Stretch 3000 - 3100
Aliphatic Groups C-H Stretch 2850 - 2980
Ester & Carbamate C-O Stretch 1000 - 1300

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic chromophore. The ethyl benzoate portion of the molecule is expected to dominate the UV-Vis spectrum. Typically, ethyl benzoate exhibits two main absorption bands corresponding to π→π* transitions of the benzene (B151609) ring and the carbonyl group. nist.gov A strong absorption peak (λ_max) is generally observed around 225-230 nm, with a weaker, fine-structured band appearing around 270-280 nm. nist.govresearchgate.net The attachment of the pyrrolidinyl group, an auxochrome, to the benzene ring may cause a slight shift in the position and intensity of these absorption maxima (a bathochromic or hypsochromic shift). rsc.orgrsc.org

Chromatographic Methods for Purity and Isomer Separation (e.g., Chiral HPLC for Kinetic Resolution)

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating its enantiomers.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for determining the chemical purity of the synthesized compound. An achiral stationary phase, such as C18 (reversed-phase), would be used to separate the target compound from any starting materials, byproducts, or degradation products. The purity is quantified by integrating the peak area of the compound relative to the total peak area in the chromatogram. Liquid chromatography-mass spectrometry (LC-MS) can also be used to confirm the identity of the main peak and any impurities. nih.govacs.org

Enantiomeric Separation

Since this compound possesses a stereocenter at the 3-position of the pyrrolidine ring, it exists as a pair of enantiomers. Chiral HPLC is the most common and effective method for separating these enantiomers and determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample. nih.gov

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for a wide range of chiral compounds, including N-Boc protected heterocycles. acs.org The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing the resolution between the enantiomeric peaks.

Table 3: Typical Chiral HPLC Parameters for Enantiomeric Separation

Parameter Details Purpose
Technique High-Performance Liquid Chromatography (HPLC) Separation and quantification of enantiomers.
Stationary Phase Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives) Provides a chiral environment for differential interaction.
Mobile Phase Normal Phase (e.g., Hexane/Isopropanol) Elutes the compounds; composition is optimized for resolution.
Detection UV Detector (set at λ_max of the chromophore) Monitors the elution of the separated enantiomers.

| Analysis Goal | Determination of Enantiomeric Excess (ee) or Ratio (er) | Quantifies the stereochemical purity of the sample. |

Future Research Directions and Emerging Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Key areas of focus include:

Catalyst-Free Reactions : Exploring reactions that proceed under catalyst-free and solvent-free conditions, such as the direct use of biosourced materials like levulinic acid to produce pyrrolidone derivatives, can significantly reduce the environmental impact (E-factor). rsc.org

Multi-Component Reactions (MCRs) : MCRs, where three or more reactants combine in a single step, offer a highly atom-economical approach to complex molecules. vjol.info.vn These reactions simplify experimental procedures and often utilize environmentally friendly solvents like ethanol (B145695). vjol.info.vn

Renewable Feedstocks : Shifting from petrochemical-based starting materials to renewable resources is a critical goal. Research into bio-based production methods for pyrrolidine (B122466) precursors is expected to grow, driven by rising environmental concerns. datainsightsmarket.com

Waste Reduction : New methods that sidestep laborious purification steps and reduce raw material usage will be crucial. Cleaner reaction profiles lead to less hazardous waste and safer manufacturing facilities. chemheterocycles.com

Approaches to Sustainable Pyrrolidine Synthesis

ApproachDescriptionPotential ImpactReference
Green CatalysisUtilizing eco-friendly catalysts, such as citric acid, to promote reactions in benign solvents like water or ethanol.Reduces reliance on heavy metals and hazardous organic solvents. vjol.info.vnmdpi.com
Atom EconomyDesigning synthetic transformations, like [3+2] dipolar cycloadditions, that maximize the incorporation of reactant atoms into the final product.Minimizes the generation of byproducts and chemical waste. acs.org
Bio-based FeedstocksEmploying renewable starting materials, such as levulinic acid, for the synthesis of pyrrolidine derivatives.Decreases dependence on fossil fuels and promotes a circular economy. rsc.org

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

Achieving specific stereochemistry is paramount in drug discovery, as different enantiomers of a molecule can have vastly different biological activities. researchgate.netnih.gov The synthesis of chiral pyrrolidines, therefore, demands highly selective catalytic systems. Future research is focused on discovering and optimizing catalysts that can deliver high yields and exceptional enantioselectivity.

Emerging trends in this area include:

Advanced Organocatalysis : Moving beyond simple L-proline catalysts, researchers are designing complex, bifunctional organocatalysts that can synergistically activate both nucleophilic and electrophilic partners in a reaction. mdpi.com These catalysts, often featuring rigid structures like camphor (B46023) or multiple hydrogen-bond donors, offer enhanced stereocontrol. mdpi.com

Biocatalysis and Directed Evolution : Enzymes offer unparalleled selectivity under mild conditions. The directed evolution of enzymes, such as cytochrome P411 variants, is enabling new-to-nature reactions like intramolecular C(sp³)–H amination to construct chiral pyrrolidines with high efficiency and enantiomeric purity. acs.org

Chiral-at-Metal Catalysis : Metal complexes, for instance those involving iridium or ruthenium, are being developed for asymmetric reactions. acs.orgunife.it These systems can facilitate challenging transformations, including the reductive generation of azomethine ylides for [3+2] cycloadditions, providing access to complex pyrrolidine architectures. unife.it

Asymmetric Deprotonation : The use of chiral ligands like (+)-sparteine in conjunction with organolithium bases allows for the direct, asymmetric functionalization of the N-Boc-pyrrolidine ring, creating a powerful method for installing stereocenters. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net The integration of flow systems with automation is set to revolutionize the synthesis of pharmaceutical intermediates. chimia.ch

Key advancements in this domain are:

Microreactor Technology : Microreactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and the safe handling of hazardous reagents or exothermic processes. researchgate.netchimia.ch This technology has been successfully applied to the synthesis of pyrrolidine libraries. researchgate.net

Automated Synthesis Platforms : Automated systems can perform multi-step syntheses, including reaction execution, work-up, and purification, with minimal human intervention. cam.ac.uk This accelerates the drug discovery process by enabling high-throughput synthesis and screening of compound libraries. researchgate.netchimia.ch

Enhanced Safety and Purity : Continuous flow processes minimize the volume of hazardous materials handled at any given time and can lead to products with higher yield and purity compared to bulk reactions. nih.gov The synthesis of N-vinyl pyrrolidone in a microreactor, for example, avoids the safety issues associated with acetylene (B1199291) while improving selectivity. researchgate.net

Advantages of Flow Chemistry in Pyrrolidine Synthesis

AdvantageDescriptionExample ApplicationReference
Enhanced SafetySmall reactor volumes reduce the risks associated with hazardous chemicals and highly exothermic reactions.Safe use of acetylene for N-vinyl pyrrolidone synthesis. researchgate.net
Improved ControlPrecise control over temperature, pressure, and residence time leads to higher yields and selectivity.Synthesis of drug-like pyrrolidine libraries with high purity. researchgate.net
ScalabilityProduction can be scaled up by running the flow process for longer durations or by using multiple reactors in parallel.Multi-tonne production of fine chemicals. nih.gov
AutomationIntegration with robotic systems allows for high-throughput synthesis and rapid optimization of reaction conditions.Automated iterative synthesis of small organic drug molecules. researchgate.net

Application of Machine Learning and AI in Predicting Reactivity and Stereoselectivity

The convergence of data science and chemistry is creating powerful new tools for synthetic planning and execution. Machine learning (ML) and artificial intelligence (AI) are being increasingly used to predict reaction outcomes, optimize conditions, and even design novel synthetic routes.

Future applications in the synthesis of pyrrolidine derivatives will likely involve:

Predictive Modeling : Developing robust algorithms to predict the reactivity and stereoselectivity of reactions. Techniques like quantitative structure-activity relationship (QSAR) modeling, which are already used to predict biological activity, can be adapted for synthetic predictions. nih.govtandfonline.com

Reaction Optimization : AI can analyze vast datasets of reaction parameters to suggest optimal conditions (temperature, solvent, catalyst) for achieving high yield and selectivity, reducing the need for extensive empirical screening. researchgate.net

De Novo Synthetic Design : Computational tools can propose novel synthetic pathways to target molecules like Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate, potentially identifying more efficient or sustainable routes than those conceived by human chemists.

Molecular Dynamics Simulations : Combining AI with molecular dynamics and docking simulations can provide deep insights into transition states and ligand-protein interactions, guiding the design of both catalysts and next-generation drug candidates. nih.govbohrium.com

Design of Next-Generation Pyrrolidine-Based Advanced Intermediates

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its favorable physicochemical properties. nbinno.com A major future direction is the rational design of new, more complex pyrrolidine-based intermediates to explore novel chemical space and access new biological targets. nbinno.comnih.gov

This research will focus on:

Three-Dimensional Diversity : Designing fragments that effectively sample three-dimensional space is crucial for modern drug discovery. nih.gov The non-planar, puckered nature of the pyrrolidine ring makes it an ideal scaffold for creating molecules with enhanced 3D characteristics, which can lead to improved target binding and selectivity. nih.govnih.gov

Novel Functionalization : Developing synthetic methods to install diverse functional groups at various positions on the pyrrolidine ring will expand its utility. This allows for the creation of libraries of advanced intermediates ready for incorporation into drug discovery programs. nih.gov

Scaffold Hopping and Bioisosteric Replacement : Systematically modifying the pyrrolidine core and its substituents to improve properties such as potency, selectivity, and metabolic stability. The goal is to create next-generation intermediates that build upon the successes of existing pyrrolidine-containing drugs. mdpi.com The demand for novel and functionalized pyrrolidine derivatives is expected to continue growing as researchers aim to develop next-generation therapeutics. nbinno.com

Q & A

Q. What strategies resolve data contradictions in crystallographic studies of this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or disorder modeling are addressed by: (i) Re-refining data with SHELXL , adjusting thermal parameters and occupancy factors. (ii) Comparing multiple datasets (e.g., synchrotron vs. lab-source) to rule out radiation damage. (iii) Using Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.